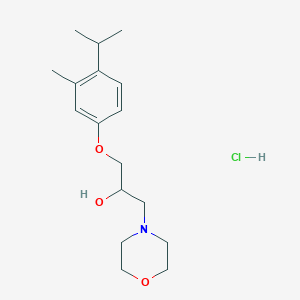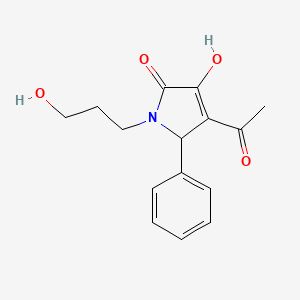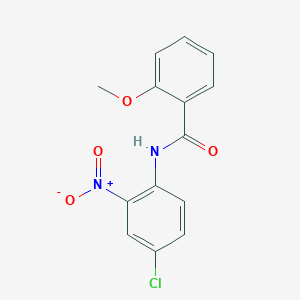![molecular formula C21H38N2 B5204623 (3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine](/img/structure/B5204623.png)
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine, also known as BAC-DMAP, is a chemical compound commonly used in organic chemistry as a catalyst for various reactions. It is a tertiary amine with two N-methyl groups and two cyclohexenyl groups, making it a highly versatile compound for a range of applications.
Mechanism of Action
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine acts as a catalyst by facilitating proton transfer reactions. It is believed to work by coordinating with the carbonyl group of the substrate, forming a complex that can undergo nucleophilic attack by another molecule. This leads to the formation of a new bond and the release of the catalyst.
Biochemical and Physiological Effects:
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine has not been extensively studied for its biochemical or physiological effects. However, it is generally considered to be non-toxic and has been shown to be relatively stable under a range of conditions. It is also soluble in a variety of organic solvents, making it easy to work with in the laboratory.
Advantages and Limitations for Lab Experiments
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine has several advantages for use in laboratory experiments. It is a highly effective catalyst for a wide range of reactions, and it is relatively easy to synthesize and purify. It is also stable under a range of conditions and can be stored for extended periods of time. However, there are some limitations to its use. It can be expensive to purchase, and it may not be effective for certain reactions or substrates.
Future Directions
There are several potential future directions for research on (3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine. One area of interest is the development of new synthetic methods that utilize (3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine as a catalyst. Another area of interest is the study of its potential as a drug delivery agent or as a component of biomaterials. Further studies on its biochemical and physiological effects may also be warranted.
Synthesis Methods
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine can be synthesized using a variety of methods, including the reaction of N,N-dimethylpropyleneamine with 4-methyl-3-cyclohexen-1-ylmethyl chloride. Another method involves the reaction of N,N-dimethylpropyleneamine with acrylonitrile followed by reduction and reaction with 4-methylcyclohexene-1-carboxaldehyde.
Scientific Research Applications
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine has a wide range of applications in scientific research, particularly in organic chemistry. It is commonly used as a catalyst for the synthesis of esters, amides, and other organic compounds. It has also been used in the synthesis of various natural products, such as alkaloids and terpenes.
properties
IUPAC Name |
N,N-dimethyl-N',N'-bis[(4-methylcyclohex-3-en-1-yl)methyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2/c1-18-6-10-20(11-7-18)16-23(15-5-14-22(3)4)17-21-12-8-19(2)9-13-21/h6,8,20-21H,5,7,9-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDWDQUBDAOXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)CN(CCCN(C)C)CC2CCC(=CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-N',N'-bis[(4-methylcyclohex-3-en-1-yl)methyl]propane-1,3-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)





![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanamide](/img/structure/B5204587.png)

![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide](/img/structure/B5204592.png)
![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl propylcarbamate](/img/structure/B5204596.png)
![ethyl 5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5204604.png)
![2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204612.png)
![2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B5204619.png)